1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one
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Overview
Description
1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylphenylamine with piperidine and piperazine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter receptors, particularly the serotonin and dopamine receptors. This modulation can lead to altered neurotransmitter release and uptake, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazine: A closely related compound with similar structural features but different pharmacological properties.
1-(3,5-Dimethylphenyl)-4-piperidin-4-ylmorpholine: Another analog with a morpholine ring instead of piperazine, leading to distinct chemical behavior and applications.
Uniqueness: 1-(3,5-Dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one stands out due to its unique combination of a piperazine and piperidine ring system, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-piperidin-4-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-9-14(2)11-16(10-13)20-8-7-19(12-17(20)21)15-3-5-18-6-4-15/h9-11,15,18H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNKGPBWVFCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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